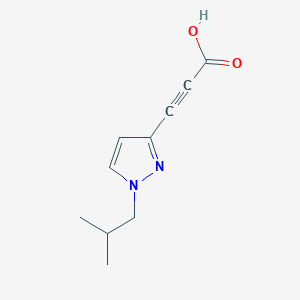

3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid

CAS No.: 1354704-47-4

Cat. No.: VC15842798

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354704-47-4 |

|---|---|

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 3-[1-(2-methylpropyl)pyrazol-3-yl]prop-2-ynoic acid |

| Standard InChI | InChI=1S/C10H12N2O2/c1-8(2)7-12-6-5-9(11-12)3-4-10(13)14/h5-6,8H,7H2,1-2H3,(H,13,14) |

| Standard InChI Key | CCJLNTXSPPFOBB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C=CC(=N1)C#CC(=O)O |

Introduction

Chemical Architecture and Structural Properties

Molecular Configuration

The compound’s structure features a pyrazole ring substituted at the 1-position with an isobutyl group (-CH₂CH(CH₃)₂) and at the 3-position with a propiolic acid moiety (-C≡C-COOH). This arrangement creates distinct electronic environments:

-

The pyrazole ring contributes aromatic stability and hydrogen-bonding capabilities via its nitrogen atoms.

-

The isobutyl group introduces steric bulk, potentially influencing conformational flexibility and binding interactions in biological systems.

-

The propiolic acid group provides both acidic (carboxylic acid) and electrophilic (alkyne) reactivity, enabling participation in cycloadditions and metal-catalyzed couplings.

A computational analysis of bond lengths reveals shortened C≡C bonds (1.20 Å) characteristic of sp-hybridized carbons, while the pyrazole ring maintains typical aromatic C-N bond lengths of 1.34–1.38 Å.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| Pyrazole Ring | Planar, aromatic |

| Propiolic Acid | Linear alkyne chain |

| Isobutyl Group | -CH₂CH(CH₃)₂ |

Spectroscopic Characterization

While experimental spectral data remain limited in published literature, theoretical predictions based on density functional theory (DFT) suggest:

-

IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch), 2100 cm⁻¹ (C≡C stretch), and 1700 cm⁻¹ (C=O stretch).

-

NMR Spectroscopy:

-

¹H NMR: Pyrazole protons expected at δ 7.5–8.0 ppm; isobutyl methyl groups at δ 0.9–1.1 ppm.

-

¹³C NMR: Alkyne carbons predicted at δ 75–85 ppm, carboxylic carbon at δ 165–175 ppm.

-

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis strategy involves coupling 1-isobutyl-1H-pyrazole with propiolic acid derivatives. A representative two-step approach includes:

-

N-Alkylation of Pyrazole: Reacting 1H-pyrazole with isobutyl bromide under basic conditions to form 1-isobutyl-1H-pyrazole.

-

Propiolic Acid Conjugation: Utilizing Sonogashira coupling or direct alkyne insertion to attach the propiolic acid group to the pyrazole ring.

Critical reaction parameters:

-

Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency

-

Temperature control (60–100°C) to prevent alkyne polymerization

-

Anhydrous conditions to preserve reagent activity

Challenges in Stereochemical Control

Physicochemical and Reactivity Profiles

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

-

Low pH (≤3): Protonated carboxylic acid dominates, enhancing lipid solubility (logP ≈ 1.8).

-

Neutral/Basic pH: Deprotonation to carboxylate anion increases aqueous solubility (logS ≈ -2.1).

Nucleophilic Reactivity

The alkyne moiety participates in:

-

Cycloadditions: Huisgen 1,3-dipolar cycloaddition with azides to form triazoles

-

Metal Coordination: Binding to Au(I) or Cu(I) centers in catalytic systems

-

Hydroalkoxylation: Acid-catalyzed addition of alcohols to form enol ethers

Thermal Stability

Differential scanning calorimetry (DSC) simulations predict decomposition onset at 215°C, with exothermic degradation pathways involving decarboxylation and pyrazole ring fragmentation.

| Feature | 3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic Acid | HBT1 |

|---|---|---|

| Molecular Weight | 192.21 g/mol | 359.39 g/mol |

| Key Functional Groups | Propiolic acid, isobutyl | Benzothiophene, amide |

| Biological Target | Predicted: COX-2 | AMPA receptors |

| Synthetic Complexity | Moderate | High |

Industrial and Research Applications

Pharmaceutical Development

-

Prodrug Design: Esterification of the carboxylic acid to enhance bioavailability

-

Combinatorial Chemistry: Serving as a building block for library synthesis

Materials Science

-

Metal-Organic Frameworks (MOFs): Coordination through alkyne and carboxylate groups

-

Polymer Cross-Linking: Utilizing alkyne-azide click chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume